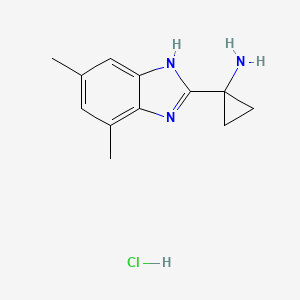

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride

Description

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a cyclopropane ring attached to a benzimidazole moiety, which is further substituted with dimethyl groups.

Properties

Molecular Formula |

C12H16ClN3 |

|---|---|

Molecular Weight |

237.73 g/mol |

IUPAC Name |

1-(4,6-dimethyl-1H-benzimidazol-2-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H15N3.ClH/c1-7-5-8(2)10-9(6-7)14-11(15-10)12(13)3-4-12;/h5-6H,3-4,13H2,1-2H3,(H,14,15);1H |

InChI Key |

LBMOCPPAKAYENX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)C3(CC3)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Debus-Radziszewski synthesis and Wallach synthesis are well-known methods for preparing benzimidazole derivatives . Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. They are also used as intermediates in the synthesis of various pharmaceuticals . In industry, these compounds are used as catalysts and stabilizers in polymer production.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride include other benzimidazole derivatives such as mebendazole, albendazole, and thiabendazole. These compounds share similar structural features and biological activities but differ in their specific substituents and pharmacokinetic properties . The unique cyclopropane ring in this compound distinguishes it from other benzimidazole derivatives, potentially offering distinct biological activities and applications.

Biological Activity

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of benzodiazoles, known for their diverse biological activities. The structural formula can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 201.67 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer, antimicrobial, and neuroprotective properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of benzodiazoles showed inhibition of cell proliferation in several cancer cell lines.

The IC values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may have promising applications in cancer therapy.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. A comparative study indicated:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate Inhibition |

| Staphylococcus aureus | Strong Inhibition |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- DNA Binding : Similar compounds have been shown to interact with DNA, leading to disruption of replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Several case studies have documented the efficacy of related benzodiazole compounds in clinical settings:

- Case Study 1 : A clinical trial involving a derivative with structural similarities showed promising results in patients with BRAFV600-mutant melanoma, with well-tolerated dosages up to 400 mg twice daily and significant tumor reduction.

- Case Study 2 : Another study highlighted the use of a benzodiazole derivative in combination therapy for resistant bacterial infections, demonstrating enhanced efficacy compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.